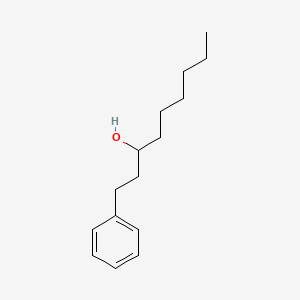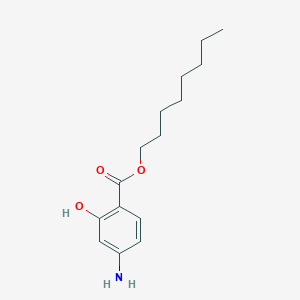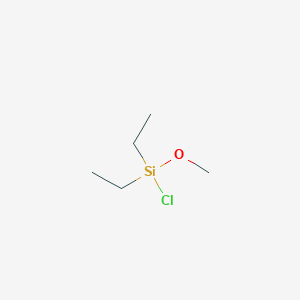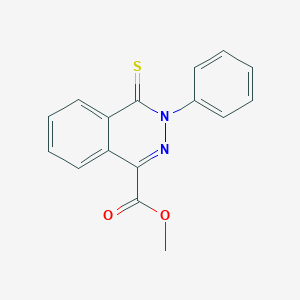
1,3-Diselenolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diselenolane is a cyclic organoselenium compound characterized by a five-membered ring containing two selenium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diselenolane can be synthesized through several methods. One common approach involves the reaction of diselenides with alkenes under specific conditions. For instance, the reaction of this compound-2-selenone with dimethyl acetylenedicarboxylate, followed by saponification and decarboxylation, yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of selenium-containing precursors and controlled reaction conditions to ensure the formation of the desired cyclic structure.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diselenolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing products.
Reduction: Reduction reactions can convert this compound into selenol-containing compounds.
Substitution: The selenium atoms in the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diselenides, while reduction can produce selenols .
Wissenschaftliche Forschungsanwendungen
1,3-Diselenolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Wirkmechanismus
The mechanism by which 1,3-Diselenolane exerts its effects involves its ability to undergo thiol-exchange reactions. The extreme CSeSeC dihedral angle and the high acidity of primary and secondary selenols contribute to its uptake and reactivity . In drug delivery, the compound facilitates the release of therapeutic agents into the cytosol of cells, enhancing their efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diselenolane: Similar in structure but differs in the position of selenium atoms.
1,2-Dithiolane: Contains sulfur atoms instead of selenium.
Epidithiodiketopiperazines: Contains sulfur atoms and has different ring tension properties.
Uniqueness
1,3-Diselenolane is unique due to its specific ring structure and the presence of selenium atoms, which impart distinct chemical properties and reactivity compared to its sulfur analogs. Its ability to efficiently deliver fluorophores to the cytosol of cells without endosomal capture sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
23636-54-6 |
|---|---|
Molekularformel |
C3H6Se2 |
Molekulargewicht |
200.02 g/mol |
IUPAC-Name |
1,3-diselenolane |
InChI |
InChI=1S/C3H6Se2/c1-2-5-3-4-1/h1-3H2 |
InChI-Schlüssel |
ARSQHOXNMUYQOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Se]C[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


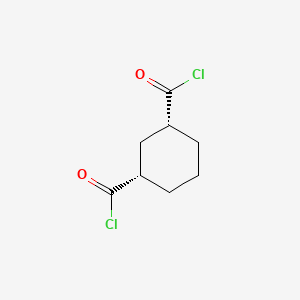
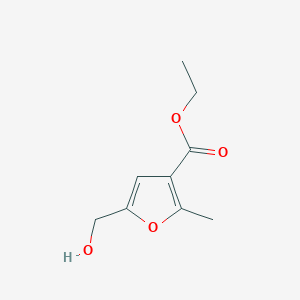
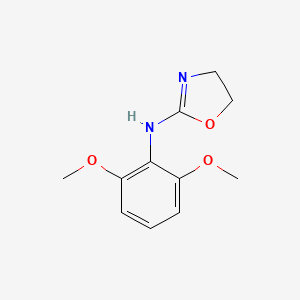
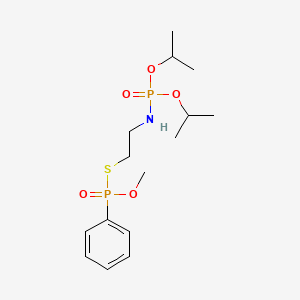

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)

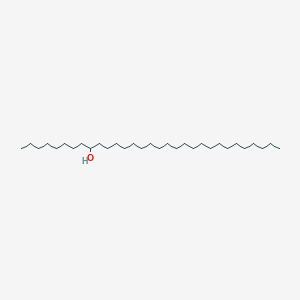
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
